N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide
Description
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide is a complex organic compound characterized by the presence of an adamantyl group, a dimethylphenoxy group, and a benzohydrazide moiety
Properties
Molecular Formula |
C29H36N2O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[(Z)-1-(1-adamantyl)propan-2-ylideneamino]-4-[(2,4-dimethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C29H36N2O2/c1-19-4-9-27(20(2)10-19)33-18-22-5-7-26(8-6-22)28(32)31-30-21(3)14-29-15-23-11-24(16-29)13-25(12-23)17-29/h4-10,23-25H,11-18H2,1-3H3,(H,31,32)/b30-21- |
InChI Key |
TUFXFSSBVDGXKW-OFWBYEQRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C(/C)\CC34CC5CC(C3)CC(C5)C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=C(C)CC34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide typically involves multiple steps. One common method includes the adamantylation of p-cresol with 1-adamantanol, followed by further reactions to introduce the benzohydrazide and dimethylphenoxy groups . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or other oxidants.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The adamantyl group is known for its stability and ability to interact with various biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide can be compared with other adamantyl derivatives such as:
2-(1-Adamantyl)-4-methylphenol: Known for its use in synthesizing other adamantyl compounds.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantyl derivative with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
